molecular formula C15H15BrClNO4S B7317789 N-(4-bromo-2-methylphenyl)-4-chloro-2,5-dimethoxybenzene-1-sulfonamide

N-(4-bromo-2-methylphenyl)-4-chloro-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B7317789
M. Wt: 420.7 g/mol
InChI Key: ULTXSIZFBXSKPA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-chloro-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that features a combination of bromine, chlorine, and methoxy groups attached to a benzene ring

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-chloro-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO4S/c1-9-6-10(16)4-5-12(9)18-23(19,20)15-8-13(21-2)11(17)7-14(15)22-3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTXSIZFBXSKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-chloro-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the bromination of 2-methylphenylamine to obtain 4-bromo-2-methylphenylamine. This intermediate is then reacted with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-chloro-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Typical conditions involve controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-chloro-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-chloro-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups allows it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-4-chloro-2,5-dimethoxybenzene-1-sulfonamide is unique due to the combination of bromine, chlorine, and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

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